molecular formula C24H16N2O B14195718 ([1,1'-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone CAS No. 922525-63-1

([1,1'-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone

Cat. No.: B14195718
CAS No.: 922525-63-1
M. Wt: 348.4 g/mol
InChI Key: IGXYUBGZQPGEIS-UHFFFAOYSA-N
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Description

([1,1’-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone: is a complex organic compound that belongs to the class of carbolines and biphenyls. This compound is characterized by the presence of a biphenyl group attached to a beta-carboline moiety through a methanone linkage. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([1,1’-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the synthesis of the biphenyl and beta-carboline precursors separately, followed by their coupling through a methanone linkage. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

([1,1’-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

([1,1’-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ([1,1’-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

([1,1’-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone: can be compared with other similar compounds, such as:

    Biphenyl derivatives: These compounds share the biphenyl moiety but differ in their attached functional groups and overall structure.

    Carboline derivatives: These compounds share the carboline moiety but have different substituents and linkages.

    Methanone-linked compounds: These compounds have a methanone linkage but differ in the attached groups.

The uniqueness of ([1,1’-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone lies in its specific combination of biphenyl and carboline moieties, which imparts distinct chemical and biological properties.

Properties

CAS No.

922525-63-1

Molecular Formula

C24H16N2O

Molecular Weight

348.4 g/mol

IUPAC Name

(2-phenylphenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone

InChI

InChI=1S/C24H16N2O/c27-24(20-12-5-4-10-17(20)16-8-2-1-3-9-16)23-22-19(14-15-25-23)18-11-6-7-13-21(18)26-22/h1-15,26H

InChI Key

IGXYUBGZQPGEIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C3=NC=CC4=C3NC5=CC=CC=C45

Origin of Product

United States

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